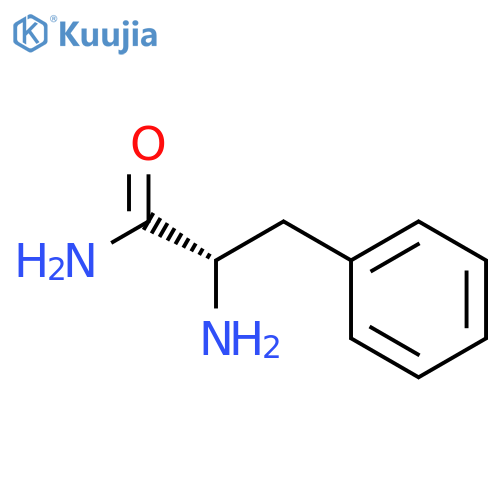Cas no 17193-31-6 (2-Amino-3-Phenylpropanamide)

2-Amino-3-Phenylpropanamide structure
商品名:2-Amino-3-Phenylpropanamide
2-Amino-3-Phenylpropanamide 化学的及び物理的性質
名前と識別子
-
- Benzenepropanamide, a-amino-
- H-DL-Phe-NH2
- (Benzylcarbonylmethylene)triphenylphosphorane
- (E)-Cinnamic acid
- (Phenylacetylmethylen)-triphenylphosphoran
- (R,S)-2-amino-3
- (RS)-phenylalaninamide
- 2-amino-3-phenyl propionamide
- 2-Oxo-3-phenylpropylidenetriphenylphosphorane
- 2-Propanone, 1-phenyl-3-(triphenylphosphoranylidene)-
- 3-(phenyl)acrylic acid
- DL-phenylalanine amide
- E-3-phenylpropenoic acid
- Phenylacetyl-methylen-triphenylphosphoran
- Phenylacrylic acid
- phenylalanine amide
- 2-Amino-3-phenyl-propanamide
- EN300-55850
- F10693
- SCHEMBL23300504
- AC-19229
- Propanamide, 2-amino-3-phenyl
- 60058-39-1
- MFCD00077152
- 2-Amino-3-phenyl-propionamide
- AM82190
- 2-Amino-3-phenylpropanamide #
- 17193-31-6
- SY034084
- DL-Phenylalanineamide
- MFCD00038146
- 2-Amino-3-phenylpropanamide
- SCHEMBL244303
- FT-0662017
- CHEMBL268713
- DTXSID70901095
- H-D-Phe-NH
- H-Phe-NH
- FT-0659604
- AS-46844
- SY009482
- Z317075516
- AKOS016051294
- AKOS000193789
- (S)-alpha-Aminobenzenepropanamide
- STK897840
- BBL013314
- DB-010034
- 2-Amino-3-Phenylpropanamide
-
- MDL: MFCD09948489
- インチ: InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)
- InChIKey: OBSIQMZKFXFYLV-UHFFFAOYSA-N
- ほほえんだ: NC(C(N)CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 164.09506
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 69.1Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 356.9±35.0 °C at 760 mmHg
- フラッシュポイント: 169.7±25.9 °C
- PSA: 69.11
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-Amino-3-Phenylpropanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Amino-3-Phenylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-55850-2.5g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 2.5g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.05g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Aaron | AR00ADEU-100mg |
H-DL-Phe-NH2 |
17193-31-6 | 98% | 100mg |
$11.00 | 2025-01-23 | |
| 1PlusChem | 1P00AD6I-10g |
H-DL-Phe-NH2 |
17193-31-6 | 98% | 10g |
$288.00 | 2024-06-19 | |
| Enamine | EN300-55850-0.5g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.25g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-55850-0.1g |
2-amino-3-phenylpropanamide |
17193-31-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| TRC | A577115-10mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A577115-50mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 50mg |
$ 65.00 | 2022-05-31 | ||
| TRC | A577115-100mg |
2-Amino-3-Phenylpropanamide |
17193-31-6 | 100mg |
$ 80.00 | 2022-05-31 |
2-Amino-3-Phenylpropanamide 関連文献
-
Eulàlia Pinyol,Silvia Frutos,Dolors Grillo-Bosch,Ernest Giralt,Bonaventura Clotet,Jose A. Esté,Anna Diez Org. Biomol. Chem. 2012 10 4348
-
2. Thiol–ene photoimmobilization of chymotrypsin on polysiloxane gels for enzymatic peptide synthesisMeng Wang,Jun Xing,Yu-Tang Sun,Ling-Xiang Guo,Bao-Ping Lin,Hong Yang RSC Adv. 2018 8 11843
-
E. Cordeau,S. Cantel,D. Gagne,A. Lebrun,J. Martinez,G. Subra,C. Enjalbal Org. Biomol. Chem. 2016 14 8101
-
Chang Ma,Xufeng Wu,Qingle Zeng,Lihong Zhou,Yi Huang New J. Chem. 2017 41 2873
-
Miriam Góngora-Benítez,Michèle Cristau,Matthieu Giraud,Judit Tulla-Puche,Fernando Albericio Chem. Commun. 2012 48 2313
17193-31-6 (2-Amino-3-Phenylpropanamide) 関連製品
- 5241-58-7((2S)-2-Amino-3-phenylpropionyl Amide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
